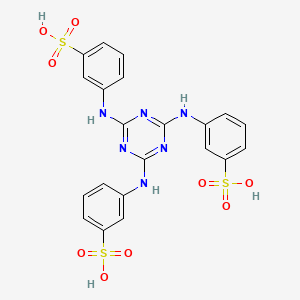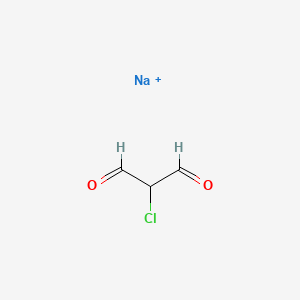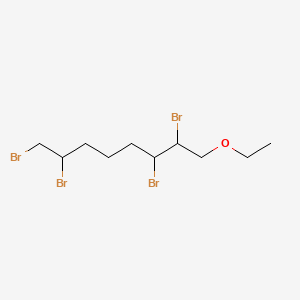
2,3,7,8-Tetrabromo-1-ethoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrabromo-1-ethoxyoctane is a brominated organic compound with the molecular formula C10H18Br4O. It is known for its significant bromine content, which imparts unique chemical properties and reactivity. This compound is often utilized in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrabromo-1-ethoxyoctane typically involves the bromination of 1-ethoxyoctane. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the 2, 3, 7, and 8 positions of the octane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetrabromo-1-ethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of ethoxy-substituted octane derivatives.
Reduction: Formation of partially brominated octanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Applications De Recherche Scientifique
2,3,7,8-Tetrabromo-1-ethoxyoctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetrabromo-1-ethoxyoctane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8-Tetrabromo-1-octanol
- 2,3,7,8-Tetrabromo-1-octane
- 2,3,7,8-Tetrabromo-1-butoxyoctane
Uniqueness
2,3,7,8-Tetrabromo-1-ethoxyoctane is unique due to its ethoxy group, which imparts different solubility and reactivity characteristics compared to its analogs. The presence of the ethoxy group can influence the compound’s interaction with other molecules and its overall chemical behavior .
Propriétés
Numéro CAS |
57518-95-3 |
|---|---|
Formule moléculaire |
C10H18Br4O |
Poids moléculaire |
473.86 g/mol |
Nom IUPAC |
2,3,7,8-tetrabromo-1-ethoxyoctane |
InChI |
InChI=1S/C10H18Br4O/c1-2-15-7-10(14)9(13)5-3-4-8(12)6-11/h8-10H,2-7H2,1H3 |
Clé InChI |
IRXPGRUNULOOSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C(CCCC(CBr)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
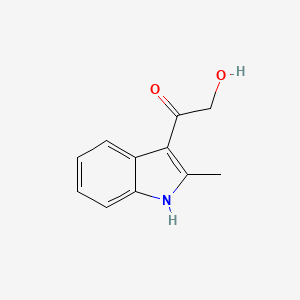
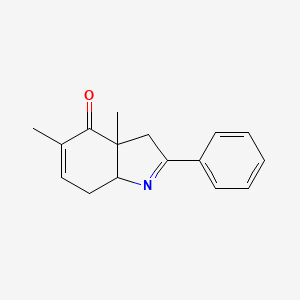
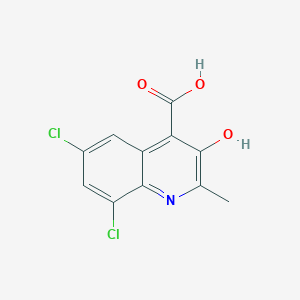
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

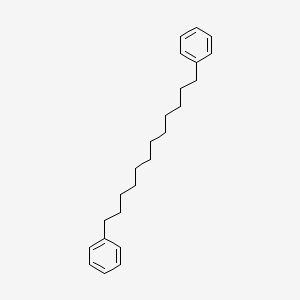
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

